Thalidomide-d4 - 1219177-18-0

Thalidomide-d4

Catalog Number: EVT-1439745
CAS Number: 1219177-18-0
Molecular Formula: C13H10N2O4
Molecular Weight: 262.257
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(±)-Thalidomide-d4 is intended for use as an internal standard for the quantification of (±)-thalidomide by GC- or LC-MS. (±)-Thalidomide is an immunomodulatory compound with diverse biological activities, including anticancer, anti-inflammatory, and teratogenic properties. It prevents polymorphonuclear leukocyte (PMN) chemotaxis when used at concentrations of 1, 10, and 100 µg/ml. (±)-Thalidomide increases IL-2-induced proliferation and IFN-γ production in primary human T cells in vitro. It enhances natural killer (NK) cell-mediated cytotoxicity in MM. S multiple myeloma cells. Thalidomide (4 mg/animal) reduces lung IL-6, TGF-β, VEGF, angiopoietin-1, angiopoietin-2, and collagen type Iα1 expression, inhibits pulmonary angiogenesis, and attenuates fibrosis in a mouse model of bleomycin-induced pulmonary fibrosis. It induces apoptosis in primary human embryonic fibroblasts (EC50 = 8.9 µM) and induces limb and eye defects in chicken embryos (EC50 = 50 µg/kg egg weight). Formulations containing thalidomide have been used in the treatment of multiple myeloma and erythema nodosum leprosum (ENL) in non-pregnant individuals.

Mechanism of Action

Thalidomide and its analogs exert their effects primarily by binding to cereblon (CRBN), a protein involved in the ubiquitin-proteasome system responsible for protein degradation within cells [, , ]. This binding alters the substrate specificity of CRBN, leading to the degradation of specific proteins involved in various cellular processes. Notably, thalidomide-d4, through its structural similarity to thalidomide, likely exhibits a similar mechanism of action involving CRBN binding and modulation of protein degradation.

Applications
  • Investigating Thalidomide Teratogenicity: Thalidomide-d4 can help elucidate the mechanisms underlying thalidomide-induced birth defects [, , ]. By studying its interaction with developing tissues and comparing it with thalidomide, researchers can identify specific molecular pathways leading to teratogenicity.
  • Developing Safer Thalidomide Analogs: The knowledge gained from studying thalidomide-d4 can guide the development of novel thalidomide analogs with reduced or eliminated teratogenic potential []. This involves designing molecules that retain the therapeutic benefits of thalidomide while minimizing binding to targets associated with adverse effects.
  • Studying Drug Metabolism and Pharmacokinetics: Thalidomide-d4 can be used as an internal standard in mass spectrometry-based assays to quantify thalidomide levels in biological samples []. This allows researchers to understand how the drug is absorbed, distributed, metabolized, and excreted in different organisms.
Future Directions
  • Defining the "Degrome" of Thalidomide Analogs: Expanding the understanding of the full range of proteins targeted for degradation by thalidomide-d4 and its analogs can reveal novel therapeutic targets and predict potential side effects [, ].
  • Developing Targeted Protein Degradation Therapies: Leveraging the mechanism of action of thalidomide-d4, researchers can develop new therapeutic strategies that specifically degrade disease-causing proteins []. This involves designing molecules that bind to CRBN and recruit specific proteins for degradation.
  • Investigating the Role of CRBN in Development and Disease: Studying the interaction of Thalidomide-d4 with CRBN in different tissues and cell types can further elucidate its role in developmental processes and disease pathogenesis [, , ].

Thalidomide

Compound Description: Thalidomide is a glutamic acid derivative that was initially marketed as a sedative drug but was later withdrawn due to its severe teratogenic effects. [, , , , ] Despite its teratogenicity, thalidomide has been repurposed for treating multiple myeloma and other conditions, including erythema nodosum leprosum. [, , , ] It exerts its biological effects through binding to cereblon (CRBN), a protein involved in limb development and various cellular processes. [, , , , , ] Thalidomide binding to CRBN affects the ubiquitin ligase activity of the CRL4CRBN complex, leading to the degradation of specific target proteins. [, , , , ]

Relevance: Thalidomide is the parent compound of Thalidomide-d4. Thalidomide-d4 is a deuterated analog of thalidomide, specifically deuterated at the chiral center of the 3-aminoglutarimide moiety. []

Lenalidomide

Compound Description: Lenalidomide is a thalidomide derivative with improved therapeutic properties and a reduced side effect profile compared to thalidomide. [, , , , , , , , ] It is used for treating multiple myeloma, myelodysplastic syndromes, and other hematologic malignancies. [, , ] Similar to thalidomide, lenalidomide functions by binding to cereblon (CRBN) and modulating the activity of the CRL4CRBN E3 ubiquitin ligase complex. [, , ] This interaction leads to the ubiquitination and degradation of specific target proteins, including Ikaros and Aiolos, resulting in anti-proliferative effects in myeloma cells. [, , ]

Relevance: Lenalidomide is a structurally related analog of Thalidomide-d4. Both compounds belong to the class of immunomodulatory imide drugs (IMiDs) and share a core thalidomide structure. [, , ] They differ in specific substituents on the glutarimide ring, which contributes to their distinct pharmacological profiles.

Pomalidomide

Compound Description: Pomalidomide is a further development in the IMiD class, demonstrating enhanced potency and efficacy compared to both thalidomide and lenalidomide. [, , , , ] It is approved for treating multiple myeloma and acts by binding to cereblon (CRBN). [, , ] Similar to other IMiDs, pomalidomide binding to CRBN alters the substrate specificity of the CRL4CRBN E3 ubiquitin ligase, leading to the degradation of specific proteins, including Ikaros and Aiolos. [, , ] The distinct structural features of pomalidomide contribute to its unique degradation profile and contribute to its clinical efficacy in multiple myeloma.

Relevance: Pomalidomide is structurally related to Thalidomide-d4 as they are both members of the IMiD family, derived from the parent compound thalidomide. [, , ] While they share a common core structure, variations in their substituents influence their binding affinities and selectivity towards CRBN and its downstream targets.

5-Hydroxythalidomide

Compound Description: 5-Hydroxythalidomide is a major metabolite of thalidomide produced by human P450 cytochromes. [] It exhibits teratogenic effects in chicken embryos and is considered to contribute to the overall effects of thalidomide. [] Although 5-hydroxythalidomide and thalidomide both induce teratogenic phenotypes, they demonstrate distinct substrate specificities for CRBN in different species. []

Relevance: 5-hydroxythalidomide is a structurally similar metabolite of Thalidomide-d4, generated through metabolic processes. [] Understanding the activity of this metabolite is crucial when considering the overall pharmacological profile of Thalidomide-d4 and its potential implications for teratogenicity.

Relevance: CC-122 is structurally similar to Thalidomide-d4, sharing the core thalidomide structure but differing in specific substituents. [] The development of Thalidomide-d4 with a stabilized chiral center through deuterium substitution offers valuable insights into the structure-activity relationship of thalidomide analogs and provides a tool to dissect the individual contributions of each enantiomer to the observed pharmacological effects. []

3,6′-Dithiothalidomide

Compound Description: 3,6′-Dithiothalidomide is a novel thalidomide derivative under investigation for its potential in treating neurological diseases. [] This compound belongs to a new generation of IMiDs with potential therapeutic applications beyond cancer and inflammatory conditions. []

Relevance: 3,6′-Dithiothalidomide belongs to the same class of thalidomide analogs as Thalidomide-d4. [] Both compounds exemplify the ongoing research efforts to develop new IMiDs with improved efficacy and safety profiles for a broader range of clinical indications.

Adamantyl Thalidomide Derivatives

Compound Description: Adamantyl thalidomide derivatives represent a group of novel IMiDs currently in preclinical development. [] These compounds incorporate an adamantyl group into the thalidomide structure, which may contribute to enhanced pharmacological properties. []

Relevance: Adamantyl thalidomide derivatives highlight the exploration of diverse structural modifications to the core thalidomide structure in search of compounds with improved therapeutic potential. [] Thalidomide-d4, with its specific deuterium substitution, represents another approach to modifying thalidomide for research and potential therapeutic applications.

Properties

CAS Number

1219177-18-0

Product Name

Thalidomide-d4

IUPAC Name

4,5,6,7-tetradeuterio-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

Molecular Formula

C13H10N2O4

Molecular Weight

262.257

InChI

InChI=1S/C13H10N2O4/c16-10-6-5-9(11(17)14-10)15-12(18)7-3-1-2-4-8(7)13(15)19/h1-4,9H,5-6H2,(H,14,16,17)/i1D,2D,3D,4D

InChI Key

UEJJHQNACJXSKW-RHQRLBAQSA-N

SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC=C3C2=O

Synonyms

2-(2,6-Dioxo-3-piperidinyl)-1H-iso-indole-1,3(2H)-dione-d4; α-Phthalimidoglutarimide-d4; 3-Phthalimidoglutarimide-d4; Celgene-d4; Contergan-d4; Distaval-d4; K 17-d4; Kevadon-d4; Myrin-d4; N-(2,6-Dioxo-3-piperidyl)phthalimide-d4; NSC 527179-d4; NSC 66

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.